molecular formula C6H7FN2 B13431354 4-Ethyl-5-fluoropyrimidine-d3

4-Ethyl-5-fluoropyrimidine-d3

Cat. No.: B13431354
M. Wt: 129.15 g/mol
InChI Key: AYZDRTRWCASUFO-FIBGUPNXSA-N
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Description

Preparation Methods

The synthesis of 4-Ethyl-5-fluoropyrimidine-d3 involves the incorporation of deuterium atoms into the 4-Ethyl-5-fluoropyrimidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

4-Ethyl-5-fluoropyrimidine-d3 undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives. For example, oxidation can be carried out using oxidizing agents like potassium permanganate, while reduction can be achieved using reducing agents like lithium aluminum hydride.

    Addition Reactions: The compound can participate in addition reactions with various electrophiles and nucleophiles to form new compounds.

Comparison with Similar Compounds

Properties

Molecular Formula

C6H7FN2

Molecular Weight

129.15 g/mol

IUPAC Name

5-fluoro-4-(2,2,2-trideuterioethyl)pyrimidine

InChI

InChI=1S/C6H7FN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3/i1D3

InChI Key

AYZDRTRWCASUFO-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC1=NC=NC=C1F

Canonical SMILES

CCC1=NC=NC=C1F

Origin of Product

United States

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